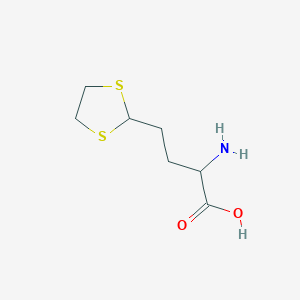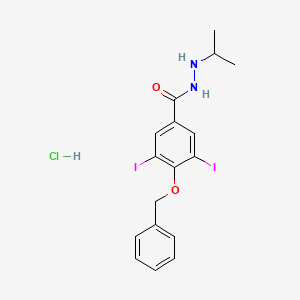
3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodine atoms, a phenylmethoxy group, and a benzohydrazide moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the modification of other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide ions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenylmethoxy derivatives, while substitution reactions can produce a variety of halogenated compounds .
Wissenschaftliche Forschungsanwendungen
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride involves its interaction with specific molecular targets. The iodine atoms and phenylmethoxy group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest significant effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-N’-(3,5-diiodo-2-hydroxybenzylidene)benzohydrazide: This compound shares structural similarities but differs in the presence of a hydroxy group.
3-(3,5-Diiodo-4-hydroxyphenyl)lactate: Another related compound with a lactate moiety instead of the phenylmethoxy group
Uniqueness
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride stands out due to its specific combination of functional groups and iodine atoms, which confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
23959-36-6 |
|---|---|
Molekularformel |
C17H19ClI2N2O2 |
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride |
InChI |
InChI=1S/C17H18I2N2O2.ClH/c1-11(2)20-21-17(22)13-8-14(18)16(15(19)9-13)23-10-12-6-4-3-5-7-12;/h3-9,11,20H,10H2,1-2H3,(H,21,22);1H |
InChI-Schlüssel |
UPSKZQKOOMWLRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NNC(=O)C1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


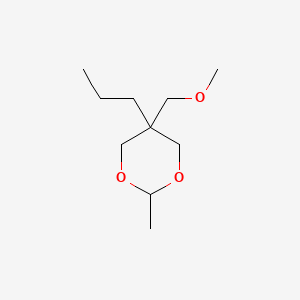
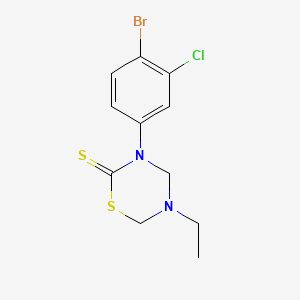
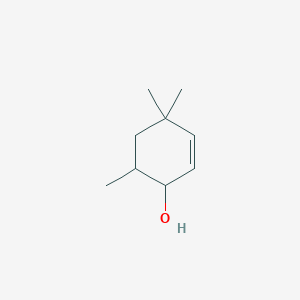
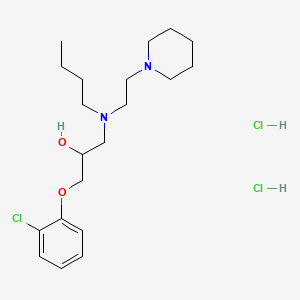

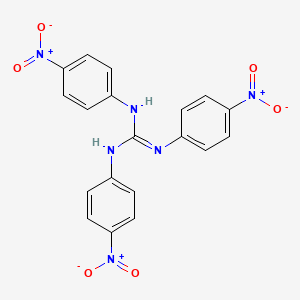
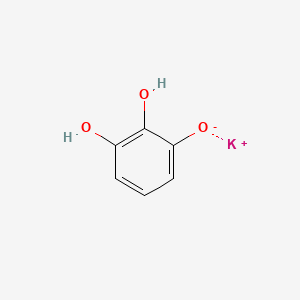
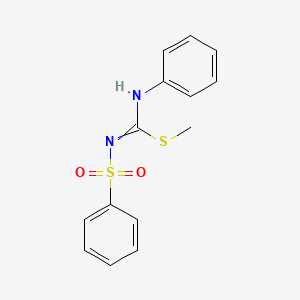
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
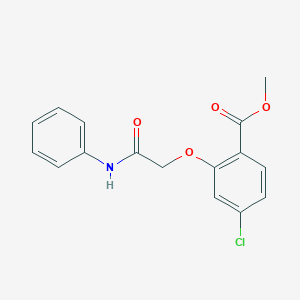
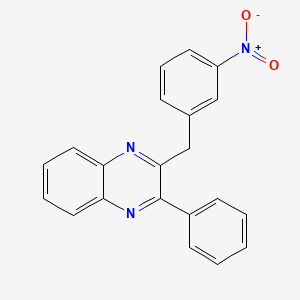
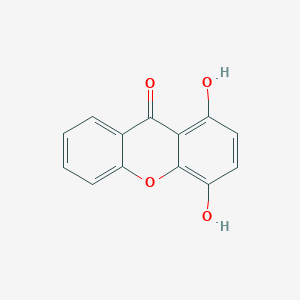
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
